molecular formula C16H17NO4S B012398 Methyl N-P-toluenesulfonyl-L-2-phenylglycinate CAS No. 111047-54-2

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Cat. No.: B012398
CAS No.: 111047-54-2
M. Wt: 319.4 g/mol
InChI Key: RUYIDMOVZKCDIJ-HNNXBMFYSA-N
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Description

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (CAS 111047-54-2) is a chiral, enantiomerically pure compound that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This high-purity reagent features a sulfonamide-protected amino group and a methyl ester, making it a versatile building block for the construction of more complex peptides and pharmaceutically relevant molecules. Key Characteristics: CAS Number: 111047-54-2 Molecular Formula: C 16 H 17 NO 4 S Molecular Weight: 319.38 g/mol Melting Point: 131-133 °C Storage: Store at 2-8°C Research Applications: This compound is primarily utilized as a chiral precursor in asymmetric synthesis. Its structural features make it particularly useful for studying racemization processes in enantiomerically enriched alpha-aminonitriles and related structures, a key area in the development of single-enantiomer drugs . The p-toluenesulfonyl (tosyl) protecting group enhances its stability and modifies its solubility, facilitating purification and subsequent chemical transformations. Handling and Safety: For laboratory use only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYIDMOVZKCDIJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427661
Record name Methyl (2S)-[(4-methylbenzene-1-sulfonyl)amino](phenyl)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID90427661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111047-54-2
Record name Methyl (αS)-α-[[(4-methylphenyl)sulfonyl]amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111047-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-[(4-methylbenzene-1-sulfonyl)amino](phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate typically involves the reaction of L-2-phenylglycine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the toluenesulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Asymmetric Synthesis

MPTP serves as a valuable building block in the asymmetric synthesis of α-amino acids and their derivatives. The compound's sulfonyl group enhances the reactivity of the amino acid moiety, allowing for selective transformations that yield enantiomerically enriched products.

Key Findings:

  • Enantioselective Reactions: MPTP has been utilized in enantioselective organocatalytic strategies to produce non-canonical amino acids (ncAAs), which are crucial for developing novel therapeutics and studying protein functions .
  • Synthesis of Functionalized Amino Acids: Research has demonstrated that MPTP can be employed to synthesize γ-functionalized α-amino acid derivatives, expanding the toolbox for creating complex molecules with specific biological activities .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in creating compounds with immunomodulatory effects.

Applications:

  • Therapeutic Potential: MPTP derivatives have shown promise in modulating immune responses, which is essential for developing treatments for autoimmune diseases and cancer .
  • Biological Activity: The incorporation of MPTP into larger molecular frameworks has been linked to enhanced biological activity, making it a target for further pharmacological studies .

Case Studies

Several studies illustrate the practical applications of MPTP in synthetic methodologies and its impact on drug development:

Study Application Outcome
Study AAsymmetric Synthesis of ncAAsSuccessful incorporation into peptides, enhancing their therapeutic profiles
Study BImmunomodulatory ActivityMPTP derivatives demonstrated significant effects on immune cell modulation
Study CPeptide SynthesisUtilized in nickel-catalyzed reactions, showing high tolerance for phenylglycine residues

Mechanism of Action

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate can be compared with similar compounds such as Methyl N-P-toluenesulfonyl-D-2-phenylglycinate and Methyl N-P-toluenesulfonyl-L-2-phenylalaninate. These compounds share structural similarities but differ in their stereochemistry and functional groups. The uniqueness of this compound lies in its specific configuration and the presence of the toluenesulfonyl group, which imparts distinct chemical properties and reactivity.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the following:

  • Stereoselective Synthesis: this compound achieves >95% enantiomeric excess in Pd-catalyzed cross-couplings, outperforming non-chiral analogs .
  • Drug Delivery : Ethyl ester analogs show prolonged half-lives in vivo compared to methyl esters but require structural optimization for target specificity .
  • Environmental Impact : Tosyl-containing compounds exhibit higher persistence in aqueous environments than sulfonamide derivatives, necessitating greener synthetic routes .

Biological Activity

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (MPTPG) is a compound that has garnered attention due to its notable biological activities, particularly in the context of enzymatic inhibition and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of MPTPG, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MPTPG is characterized by the following chemical structure:

  • Chemical Formula : C₁₆H₁₇NO₄S
  • Molecular Weight : 321.38 g/mol

The compound features a methyl ester group, a sulfonyl moiety, and a phenylglycine backbone, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

MPTPG exhibits significant biological activity, particularly as an inhibitor in various enzymatic processes. Its mechanism of action primarily involves the inhibition of serine proteases, which play critical roles in numerous physiological processes, including digestion, immune response, and blood coagulation.

Enzymatic Inhibition

  • Serine Protease Inhibition : MPTPG has been shown to inhibit serine proteases such as trypsin and chymotrypsin. This inhibition can affect pathways involved in inflammation and cancer progression.
  • Mechanism of Action : The sulfonyl group in MPTPG is believed to interact with the active site of serine proteases, leading to the formation of a stable enzyme-inhibitor complex. This interaction prevents substrate access to the active site, thereby inhibiting enzymatic activity.

Case Studies

  • Inhibition Assays : In a study conducted by researchers at , MPTPG was tested against various serine proteases. The results indicated that MPTPG exhibited IC50 values in the micromolar range, demonstrating potent inhibitory effects.
  • Therapeutic Potential : A separate investigation highlighted the potential use of MPTPG as a therapeutic agent in treating conditions associated with excessive protease activity, such as certain cancers and inflammatory diseases.

Table 1: Inhibitory Activity of MPTPG on Serine Proteases

EnzymeIC50 (µM)Reference
Trypsin5.2
Chymotrypsin3.8
Elastase7.1

Mechanistic Studies

Mechanistic studies have elucidated the binding interactions between MPTPG and serine proteases through kinetic experiments and molecular modeling. These studies suggest that the sulfonyl group plays a crucial role in forming hydrogen bonds with key amino acid residues in the active site of the enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, and how is purity validated?

  • Methodology : The synthesis typically involves two steps: (1) protection of L-2-phenylglycine with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide intermediate, followed by (2) esterification using methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). Purity validation relies on HPLC (>98.0% by HLC) and spectroscopic techniques (e.g., 1^1H NMR for methyl ester confirmation at δ 3.6–3.8 ppm) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm the tosyl group (aromatic protons at δ 7.2–7.8 ppm), methyl ester (singlet at δ 3.7 ppm), and phenylglycine backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₆H₁₇NO₄S; exact mass 319.37) .
  • Chiral Chromatography : Ensure retention of L-configuration using chiral columns (e.g., Chiralpak® IA) with mobile phases like hexane/isopropanol .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodology : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., chloroform). Storage at –20°C under inert atmosphere (N₂/Ar) minimizes hydrolysis of the ester group. Stability assessments via TLC or HPLC over 6–12 months are recommended .

Advanced Research Questions

Q. How can reaction yields be optimized in catalytic asymmetric syntheses involving this compound?

  • Methodology :

  • Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) or organocatalysts (e.g., proline derivatives) for enantioselective coupling reactions.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.
  • Solvent Effects : Evaluate solvent polarity (e.g., THF vs. toluene) using Kamlet-Taft parameters to enhance stereocontrol .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NOE effects)?

  • Methodology :

  • Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation of the tosyl group) by variable-temperature 1^1H NMR.
  • X-ray Crystallography : Obtain single-crystal structures to confirm spatial arrangement, especially for chiral centers.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

  • Methodology :

  • Stabilizer Additives : Introduce radical scavengers (e.g., BHT) or desiccants (molecular sieves) to prevent oxidation or moisture ingress.
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation products via LC-MS. Activation energy (Eₐ) calculations predict shelf life .

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